Mal-propionylamido-PEG4-aceticacid
Description
Mal-propionylamido-PEG4-aceticacid (CAS: 518044-41-2), also referred to as Maleimide-PEG4-acid (Mal-PEG4-acid), is a heterobifunctional polyethylene glycol (PEG)-based linker widely utilized in bioconjugation and pharmaceutical research. Its structure comprises three key components:
- Maleimide (Mal) group: A thiol-reactive moiety enabling covalent conjugation to cysteine residues in proteins, antibodies, or peptides under mild conditions (pH 6.5–7.5) .
- PEG4 spacer: A tetraethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and provides flexibility for optimal orientation of conjugated molecules .
- Carboxylic acid (COOH) terminus: Facilitates amine-directed conjugation via carbodiimide crosslinkers (e.g., EDC/NHS chemistry), allowing sequential or orthogonal bioconjugation strategies .
This compound is extensively employed in PROTAC (Proteolysis-Targeting Chimera) synthesis, antibody-drug conjugates (ADCs), and nanomaterial functionalization due to its balanced hydrophilicity, biocompatibility, and dual reactivity . Suppliers such as MedChemExpress (MCE) and Shaanxi Newly Biological Technology highlight its role in bridging biomolecules with small-molecule payloads or solid supports .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O9/c20-14(3-5-19-15(21)1-2-16(19)22)18-4-6-25-7-8-26-9-10-27-11-12-28-13-17(23)24/h1-2H,3-13H2,(H,18,20)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLOJPHAYFPUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG4-acetic acid typically involves the reaction of maleimide with a PEG linker that has been functionalized with propionylamido and acetic acid groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Mal-propionylamido-PEG4-acetic acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, ensuring that the compound is produced in high quantities with consistent quality. Techniques such as solvent evaporation, crystallization, and purification are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG4-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form a stable C-S bond.
Addition Reactions: The PEG linker can participate in addition reactions with various functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving Mal-propionylamido-PEG4-acetic acid include thiol-containing compounds, amines, and other nucleophiles. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving Mal-propionylamido-PEG4-acetic acid are bioconjugates, where the compound is covalently linked to biomolecules such as proteins, peptides, or oligonucleotides. These bioconjugates are used in various applications, including drug delivery and diagnostic assays .
Scientific Research Applications
Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
Mal-propionylamido-PEG4-acetic acid plays a crucial role in the development of ADCs. The maleimide moiety allows for the covalent attachment of drugs to antibodies via thiol-maleimide chemistry, which significantly improves the stability and solubility of the resulting conjugates. This approach leads to enhanced therapeutic efficacy and reduced side effects by ensuring targeted delivery of cytotoxic agents to cancer cells while minimizing off-target effects .
Multifunctional Bioconjugates
This compound is also employed in synthesizing multifunctional bioconjugates that combine targeting moieties (e.g., antibodies or peptides) with therapeutic agents. By selectively targeting specific cell types or tissues, these conjugates improve drug delivery efficiency and reduce toxicity, making them ideal candidates for precision medicine applications .
Protein Engineering
Site-Specific Labeling
Mal-propionylamido-PEG4-acetic acid is utilized for site-specific labeling of proteins. The maleimide group allows for the selective modification of cysteine residues in proteins, enabling researchers to track protein interactions and dynamics within biological systems. This application is particularly valuable in studying protein functions and mechanisms in cellular environments .
Development of PROTACs
The compound is also integral to the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce targeted degradation of specific proteins within cells. By linking a ligand that binds to a target protein with an E3 ligase recruiter through Mal-propionylamido-PEG4-acetic acid, researchers can effectively manipulate protein levels for therapeutic purposes .
Case Studies
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG4-acetic acid involves the formation of a covalent bond between the maleimide group and thiol groups on biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The PEG linker enhances the solubility and stability of the conjugated biomolecules, improving their efficacy in various applications .
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogous Compounds
*Solubility inferred from PEG chain length and functional group hydrophilicity.
Detailed Analysis
Mal-amido-PEG2-C2-acid
- Structural Differences : Shorter PEG2 chain and a C2 alkyl spacer between the maleimide and carboxylic acid.
- Functional Impact : Reduced flexibility and solubility compared to PEG4, making it suitable for applications requiring minimal steric bulk .
- Applications : Preferred in small-molecule conjugates where compact linkers are critical for cellular uptake efficiency .
Azido-PEG3-alcohol
- Structural Differences : Replaces maleimide with an azide group and terminates with a hydroxyl instead of carboxylic acid.
- Functional Impact : Azide enables copper-free or strain-promoted click chemistry with alkynes, while the hydroxyl limits conjugation versatility.
- Applications: Used in polymer functionalization and non-thiol-dependent bioconjugation workflows .
Cl-C6-PEG4-O-CH2COOH
- Structural Differences : Features a chlorine group and a C6 alkyl spacer alongside PEG4 and carboxylic acid.
- Functional Impact : The chlorine permits nucleophilic substitution (e.g., with amines or thiols), while the C6 spacer enhances distance between conjugated molecules.
- Applications : Ideal for ADCs requiring extended linker lengths to mitigate steric hindrance in antigen binding .
NH2-PEG3
- Structural Differences : Terminates with a primary amine instead of maleimide and carboxylic acid.
- Functional Impact : Enables direct conjugation to carboxyl groups or NHS esters but lacks thiol reactivity.
- Applications: Common in peptide-PEG conjugates and surface coating of nanoparticles .
Biological Activity
Mal-propionylamido-PEG4-acetic acid is a compound that features a polyethylene glycol (PEG) backbone, which is known for enhancing solubility and bioavailability of drugs. This compound, with the CAS number 1424363-49-4, is synthesized through a series of chemical reactions that introduce a maleimide group and a propionylamido moiety, making it suitable for bioconjugation applications in drug delivery and imaging.
Chemical Structure and Properties
The molecular formula of Mal-propionylamido-PEG4-acetic acid is , with a molecular weight of approximately 416.42 g/mol. The structure includes:
- PEG4 : A hydrophilic spacer that improves solubility in aqueous environments.
- Maleimide Group : Allows for thiol-selective conjugation with biomolecules.
- Propionylamido Group : Enhances the compound's stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O9 |
| Molecular Weight | 416.42 g/mol |
| CAS Number | 1424363-49-4 |
| Solubility | Soluble in water |
Mal-propionylamido-PEG4-acetic acid exhibits biological activity primarily through its ability to conjugate with proteins or peptides via the maleimide group. This conjugation is facilitated by the presence of thiol groups in target biomolecules, resulting in stable thioether linkages. The hydrophilic nature of the PEG spacer enhances the pharmacokinetics of the conjugated molecules, leading to improved circulation time and reduced immunogenicity.
Case Studies and Applications
- Drug Delivery Systems : Research has demonstrated that PEGylated compounds can significantly improve the therapeutic index of drugs by enhancing their solubility and stability. A study showed that conjugating Mal-propionylamido-PEG4-acetic acid to an anticancer drug resulted in increased efficacy against tumor cells while minimizing side effects .
- Imaging Pharmaceuticals : In the realm of PET imaging, compounds like Mal-propionylamido-PEG4-acetic acid have been utilized for labeling peptides that target specific receptors overexpressed in tumors. For instance, a study involving radiolabeled peptides showed that these conjugates exhibited high specificity and affinity for GLP-1 receptors, which are prevalent in insulinomas .
- Bioconjugation Techniques : The versatility of Mal-propionylamido-PEG4-acetic acid has been highlighted in various bioconjugation strategies, particularly in creating targeted therapies for cancer treatment. By attaching this compound to therapeutic proteins, researchers have achieved targeted delivery to tumor sites, enhancing therapeutic outcomes while reducing systemic toxicity .
Table 2: Summary of Case Studies
Q & A
Q. How can Mal-propionylamido-PEG4-acetic acid be adapted for CRISPR-Cas9 delivery systems?
- Methodological Answer :
- Design : Conjugate maleimide to Cas9’s engineered cysteine residues, then link PEG4-acetic acid to cationic lipids for endosomal escape.
- Validation : Use gel retardation assays to confirm ribonucleoprotein (RNP) complex stability and luciferase reporter systems to quantify editing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
